

Improving the solubility of Carbetocin acetate in aqueous solutions

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Compound of Interest

Compound Name: Carbetocin acetate

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Technical Support Center: Carbetocin Acetate Solubility

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of **Carbetocin acetate** in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is **Carbetocin acetate** and what are its basic solubility properties?

Carbetocin acetate is a crystalline solid and a long-acting synthetic analogue of the peptide hormone oxytocin.^{[1][2]} Its solubility can vary significantly depending on the solvent and pH. While it is soluble in organic solvents like DMSO, ethanol, and DMF, its aqueous solubility is more complex.^{[1][3]}

Q2: What is the reported aqueous solubility of **Carbetocin acetate**?

There are conflicting reports on the precise water solubility of Carbetocin, which may be due to differences in the salt form (acetate vs. free base), experimental conditions (pH, temperature), or prediction models used. Reported values range from as low as 0.0265 mg/mL to as high as 29.65 mg/mL.^{[2][4][5][6]} A commonly cited experimental value is approximately 5 mg/mL in Phosphate-Buffered Saline (PBS) at a pH of 7.2.^{[1][3][7]}

Q3: Which solvents are recommended for preparing a stock solution?

For high concentration stock solutions, organic solvents are recommended. **Carbetocin acetate** is soluble in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol at concentrations of approximately 30 mg/mL.[1][3][7] Some sources report even higher solubility in DMSO (>100 mg/mL).[8][9] When using an organic solvent, it is crucial to purge the solvent with an inert gas and ensure the final concentration of the organic solvent in the experimental buffer is insignificant to avoid physiological effects.[1]

Q4: How does pH affect the solubility and stability of **Carbetocin acetate**?

pH is a critical factor. The optimal pH for Carbetocin stability in aqueous solution is between 5.25 and 5.65.[10][11][12]

- Low pH (Acidic): Favors deamidation, a form of chemical degradation.[13][14]
- High pH (Alkaline): Accelerates oxidation of the thioether linkage and can lead to racemization, another degradation pathway.[13][14] Therefore, careful pH control is essential for achieving both dissolution and stability.

Q5: Can I heat or sonicate my **Carbetocin acetate** solution to help it dissolve?

Yes, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can be used as methods to facilitate the dissolution of Carbetocin, particularly for stubborn preparations.[15][16] However, avoid excessive heat, as it can degrade the peptide.

Troubleshooting Guide

Problem: My **Carbetocin acetate** is not dissolving in water or buffer.

- Cause: The peptide may be at a concentration above its solubility limit at the given pH, or the peptide has a net charge that hinders dissolution in a neutral solvent.
- Solution:
 - Verify Concentration: Ensure you are not exceeding the known solubility limits (e.g., ~5 mg/mL in PBS at pH 7.2).[1]

- Adjust pH: Since Carbetocin is a basic peptide, adding a small amount of dilute acid (e.g., 10% acetic acid) can help protonate the molecule, increasing its polarity and solubility in water.[17][18]
- Use an Organic Solvent: Prepare a concentrated stock solution in DMSO first. Then, slowly add the stock solution to your aqueous buffer while vortexing to prevent precipitation.[19]

Problem: My **Carbetocin acetate** solution is cloudy or has formed a precipitate after dissolving.

- Cause: This can happen when a concentrated stock in an organic solvent is diluted too quickly into an aqueous buffer, causing the peptide to crash out of solution. It can also indicate that the solubility limit in the final buffer has been exceeded.
- Solution:
 - Slow Dilution: When diluting from an organic stock, add the stock solution dropwise into the vortexing aqueous buffer. This maintains a low local concentration and aids dissolution.
 - Re-evaluate Final Concentration: The desired final concentration may be too high for the chosen aqueous buffer. Consider lowering the final concentration.
 - Check Buffer Compatibility: Ensure there are no components in your buffer that could be reacting with the peptide to cause precipitation.

Problem: The concentration of my prepared solution seems inaccurate or is decreasing over time.

- Cause: The peptide may not be fully dissolved, or it could be degrading in the aqueous solution. Aqueous solutions of Carbetocin are not recommended for storage for more than one day.[1]
- Solution:
 - Ensure Complete Dissolution: After preparation, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.[16] If a pellet is visible, the peptide is not fully dissolved. Use

the supernatant for experiments and recalculate the concentration if necessary, or attempt to redissolve using the methods above.

- Fresh Preparation: Always prepare aqueous solutions of **Carbetocin acetate** fresh for each experiment.
- pH and Antioxidants: For longer-term stability, as in a formulation, use a buffer at the optimal pH range of 5.25-5.65 and include an antioxidant like L-Methionine.[\[11\]](#)

Data Presentation

Table 1: Physicochemical Properties of **Carbetocin Acetate**

Property	Value	Source(s)
Molecular Formula	C47H73N11O14S (Acetate Salt)	[3] [8] [20]
Molecular Weight	~1048.2 g/mol (Acetate Salt)	[3] [8] [20]
Appearance	Crystalline solid	[1]
pKa (Strongest Acidic)	11.42 (Predicted)	[5]
LogP	-3.6 to 0.14 (Predicted)	[5] [6] [21]
Optimal pH (Stability)	5.25 - 5.65	[10] [11]

Table 2: Reported Solubility of Carbetocin

Solvent	pH	Reported Solubility	Source(s)
Water	Not Specified	0.0265 mg/mL (Predicted)	[5] [6]
Water	Not Specified	10 mg/mL	[8]
Water	Not Specified	29.65 mg/mL	[2] [4]
PBS	7.2	~5 mg/mL	[1] [3] [7]
DMSO	Not Applicable	~30 - 65 mg/mL, up to >100 mg/mL	[1] [3] [8] [9]
DMF	Not Applicable	~30 mg/mL	[1] [3]
Ethanol	Not Applicable	~30 mg/mL	[1] [3]

Note: The wide variance in reported aqueous solubility highlights the importance of empirical testing for your specific experimental conditions.

Experimental Protocols

Protocol 1: General Protocol for Solubilizing **Carbetocin Acetate**

This protocol provides a step-wise approach starting with the most benign solvents.

- Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.
- Attempt Aqueous Dissolution:
 - Try to dissolve a small, pre-weighed amount of **Carbetocin acetate** in sterile, deionized water or your desired aqueous buffer (e.g., PBS, Succinate buffer).
 - Vortex the solution for 1-2 minutes.
- If Insoluble in Aqueous Buffer:
 - Add 10% acetic acid dropwise while vortexing. This is often effective for basic peptides.

- If dissolution occurs, you can adjust the pH back towards your target with a dilute base if required, but be mindful of potential precipitation.
- Organic Solvent Method (If Step 3 Fails):
 - Dissolve the **Carbetocin acetate** in a minimal amount of DMSO to create a concentrated stock solution.
 - Slowly add the DMSO stock solution to your vigorously vortexing aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <1%) for cell-based assays.
- Final Clarification:
 - Once dissolved, centrifuge the solution at 10,000 x g for 5 minutes to pellet any undissolved microparticulates.
 - Carefully transfer the clear supernatant to a new sterile tube. Use this solution for your experiments.

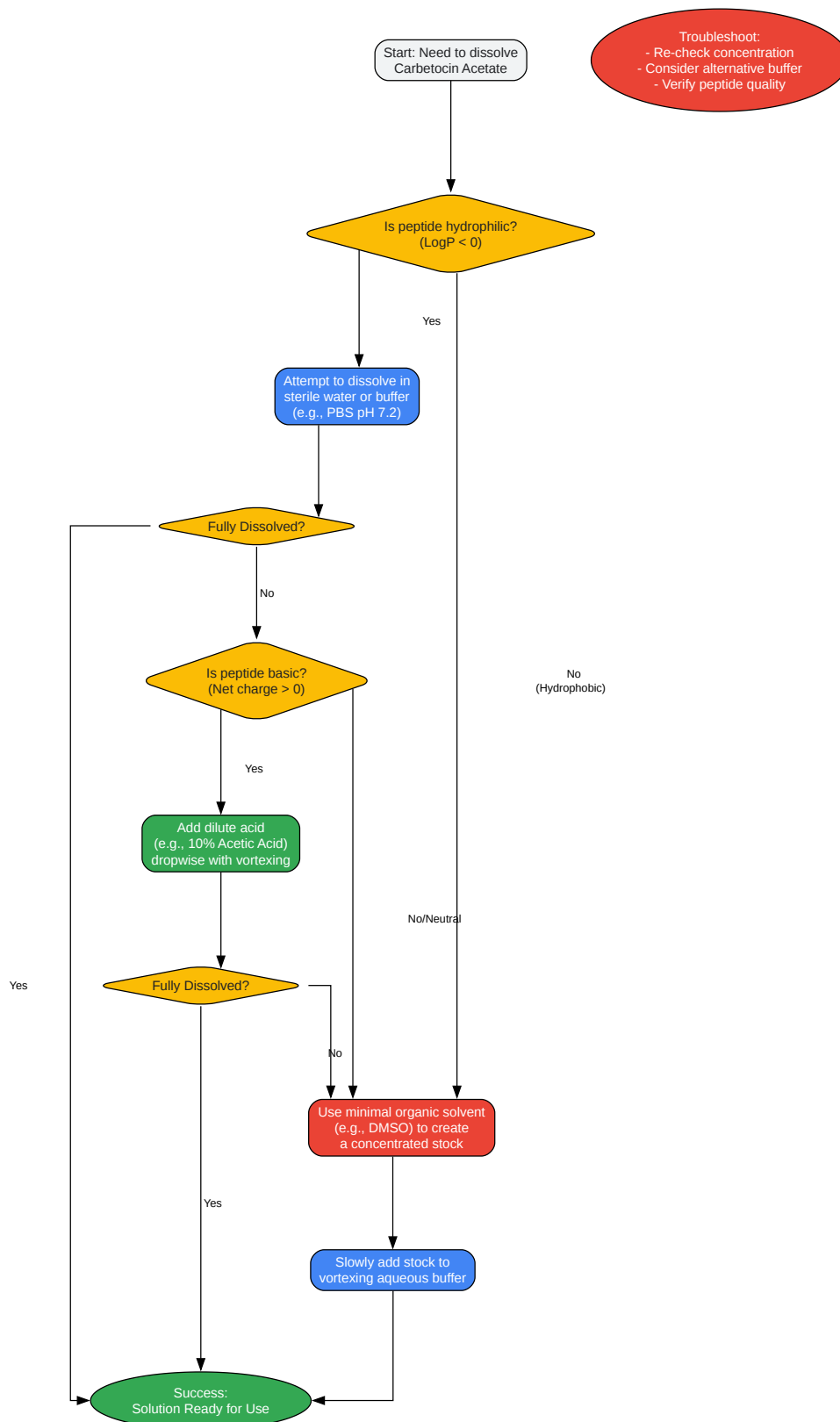
Protocol 2: Preparation of a Heat-Stable Formulation

This protocol is based on a published stable formulation and is suitable for applications requiring enhanced stability.[\[11\]](#)[\[12\]](#)

- Prepare Buffer: Create a 10 mM succinic acid buffer containing 1 mg/mL L-methionine (as an antioxidant) and 47 mg/mL D-mannitol (as a bulking/isotonicity agent).
- Adjust pH: Slowly adjust the pH of the buffer solution to between 5.25 and 5.65 using 1 M NaOH.
- Dissolve Carbetocin: Weigh the required amount of **Carbetocin acetate** and dissolve it directly in the prepared buffer to the desired final concentration (e.g., 0.1 mg/mL).
- Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
- Storage: Store the solution protected from light. While this formulation is heat-stable, follow appropriate storage conditions for long-term use (e.g., 2-8°C or as determined by your

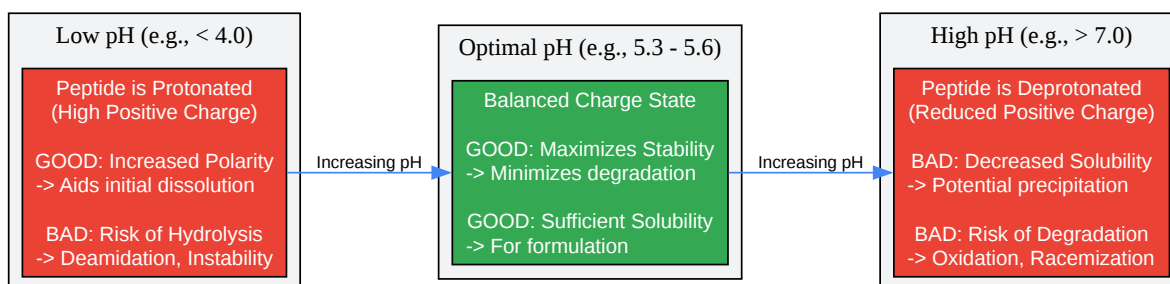
stability studies).[21]

Visualizations



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Caption: Decision workflow for solubilizing **Carbetocin Acetate**.



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